

Synthesis and purification of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

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Compound of Interest

H-Glu-Pro-Leu-Gln-Leu-Lys-MetOH

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Synthesis Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing peptides of this length.[3][5] The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues.[3] The growing peptide chain remains covalently attached to the solid support throughout the synthesis, which simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[3][5]

The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α -amino group and acid-labile protecting groups, such as tert-butyl (tBu), for permanent side-chain protection.[6][7] This orthogonal protection scheme allows for the selective removal of the N α -Fmoc group at each cycle without affecting the side-chain protectors, which are only removed at the final cleavage step.[7]

Required Materials

The synthesis requires specific protected amino acids and a suitable resin for producing a C-terminal carboxylic acid.



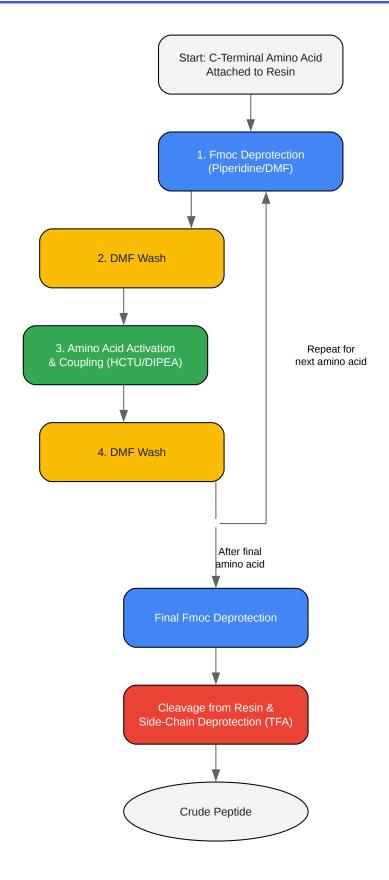
Compound	Description	Molecular Weight (g/mol)
2-Chlorotrityl chloride resin	Resin for anchoring the first amino acid to yield a C-terminal acid.	Varies by substitution
Fmoc-Met-OH	Nα-Fmoc protected Methionine.	371.44
Fmoc-Lys(Boc)-OH	Nα-Fmoc, Nε-Boc protected Lysine.	468.55
Fmoc-Leu-OH	Nα-Fmoc protected Leucine.	353.42
Fmoc-Gln(Trt)-OH	Nα-Fmoc, Ny-Trt protected Glutamine.	610.70
Fmoc-Pro-OH	Nα-Fmoc protected Proline.	337.37
Fmoc-Glu(OtBu)-OH	Nα-Fmoc, y-OtBu protected Glutamic acid.	425.47

Table 1: Protected amino acids required for the synthesis of **H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH**.

Experimental Protocols Synthesis Workflow Diagram

The following diagram illustrates the iterative cycle of Fmoc-SPPS.





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Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).



Step-by-Step Synthesis Protocol

- 1. Resin Preparation and First Amino Acid Loading:
- Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes in a peptide synthesis vessel.[8]
- Dissolve Fmoc-Met-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
- Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
- To cap any remaining reactive sites on the resin, add a small amount of methanol and agitate for 15 minutes.
- Wash the resin thoroughly with DCM, followed by dimethylformamide (DMF).
- 2. Chain Elongation (Coupling Cycles): For each subsequent amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, etc.), perform the following cycle:
- Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group.[9] Drain and repeat once.
- Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
- Coupling:
 - In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents) and a coupling agent such as HCTU (3-4 equivalents) in DMF.
 - Add DIPEA (6-8 equivalents) to activate the amino acid.
 - Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
 - (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A
 negative result (yellow beads) indicates a complete reaction.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.



- 3. Cleavage and Global Deprotection:
- After the final amino acid (Fmoc-Glu(OtBu)-OH) has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail designed to protect sensitive residues, particularly Methionine, from oxidation.[10][11][12]

Reagent	Volume/Weight %	Purpose
Trifluoroacetic Acid (TFA)	~81%	Cleaves peptide from resin; removes side-chain protecting groups
Phenol	~5%	Scavenger for carbocations
Thioanisole	~5%	Scavenger, protects Met
1,2-Ethanedithiol (EDT)	~2.5%	Scavenger, protects Met
Water	~3%	Scavenger
Dimethylsulfide (DMS)	~2%	Scavenger, protects Met
Ammonium Iodide	~1.5% (w/w)	Prevents Met oxidation

Table 2: Composition of "Reagent H" cleavage cocktail, suitable for Met-containing peptides. [10][11]

- Add the cold cleavage cocktail to the dry resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[13][14]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with more cold ether.



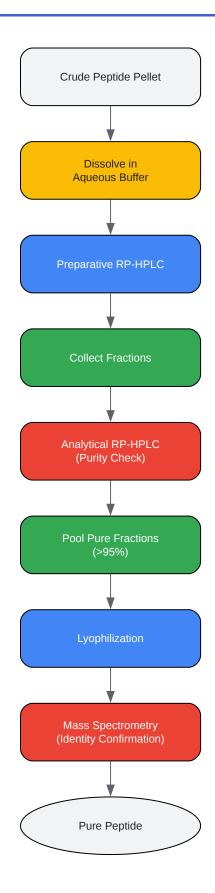
• Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude synthetic product contains the target peptide along with various impurities from incomplete reactions or side reactions.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for peptide purification.[2][15][16]

Purification and Analysis Workflow Diagram





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Caption: Workflow for the purification and analysis of the synthetic peptide.



Preparative RP-HPLC Protocol

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, or a
 mixture of Solvent A and B if solubility is an issue.
- Chromatography Conditions:

Parameter	Condition
Column	Preparative C18, 5-10 μm particle size, 300 Å pore size
Solvent A	0.1% TFA in deionized water
Solvent B	0.1% TFA in acetonitrile (ACN)
Flow Rate	Dependent on column diameter (e.g., 10-20 mL/min)
Detection	UV at 210-220 nm
Gradient	A linear gradient, e.g., 5-65% Solvent B over 60 minutes

Table 3: Typical parameters for preparative RP-HPLC purification.

 Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the elution profile, focusing on the main peak corresponding to the target peptide.

Purity Assessment and Identity Confirmation

- Analytical RP-HPLC: Analyze the collected fractions using an analytical C18 column to determine the purity of each fraction. Pool the fractions that meet the desired purity level (typically >95%).
- Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular mass.[17][18][19] Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this purpose. The expected monoisotopic mass of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (C₃₈H₆₆N₈O₁₁S) is approximately 874.46 Da.



• Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a stable, fluffy white powder.

Conclusion

The synthesis and purification of **H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH** can be reliably achieved using Fmoc-based solid-phase peptide synthesis followed by RP-HPLC purification. Careful selection of protecting groups, coupling reagents, and a specialized cleavage cocktail are critical for maximizing the yield and purity of the crude product. Rigorous chromatographic purification and subsequent analytical verification are essential to ensure the final peptide is of high quality and suitable for its intended research or therapeutic application.

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